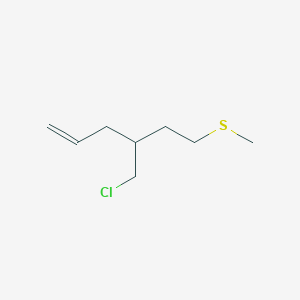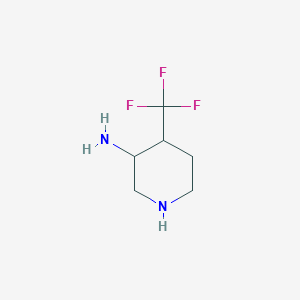amine](/img/structure/B13183715.png)
[1-(5-Methylfuran-2-YL)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylfuran-2-YL)ethylamine: is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol This compound features a furan ring substituted with a methyl group at the 5-position and an ethyl group at the 1-position, which is further substituted with a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylfuran-2-YL)ethylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methylfuran, which can be obtained through the methylation of furan.
Alkylation: The 5-methylfuran undergoes alkylation with ethyl bromide in the presence of a strong base such as sodium hydride to form 1-(5-methylfuran-2-yl)ethane.
Amination: The final step involves the amination of 1-(5-methylfuran-2-yl)ethane with propylamine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of 1-(5-Methylfuran-2-YL)ethylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(5-Methylfuran-2-YL)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the propylamine moiety can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: 1-(5-Methylfuran-2-YL)ethylamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: 1-(5-Methylfuran-2-YL)ethylamine is explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry:
Material Science: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-YL)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, ultimately influencing cellular processes .
Comparison with Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: A related compound with a ketone group instead of the amine group.
1-(5-Methylfuran-2-yl)ethanol: An alcohol derivative of the compound.
1-(5-Methylfuran-2-yl)ethylamine: A simpler amine derivative without the propyl group.
Uniqueness:
Structural Features: The presence of both the furan ring and the propylamine group makes 1-(5-Methylfuran-2-YL)ethylamine unique, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-4-7-11-9(3)10-6-5-8(2)12-10/h5-6,9,11H,4,7H2,1-3H3 |
InChI Key |
KECJRBDMKCEXRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
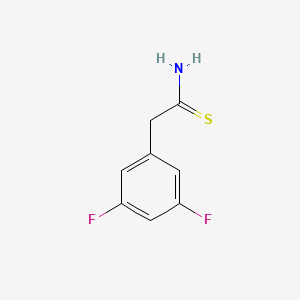
![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
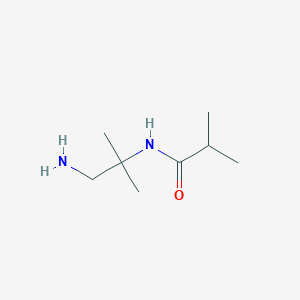
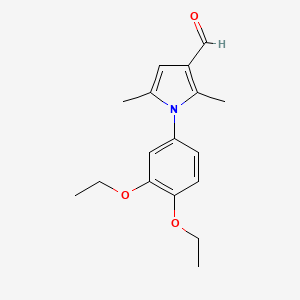
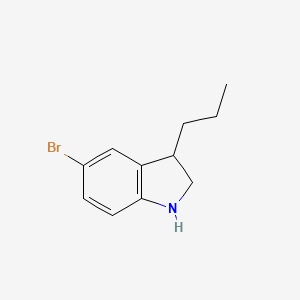
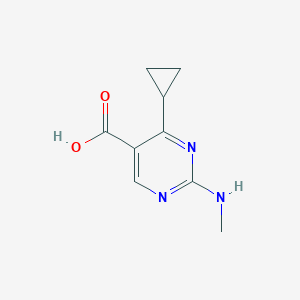
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)

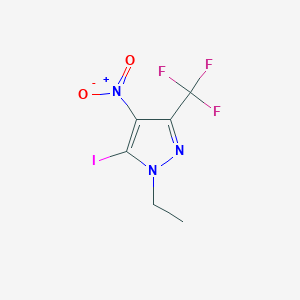
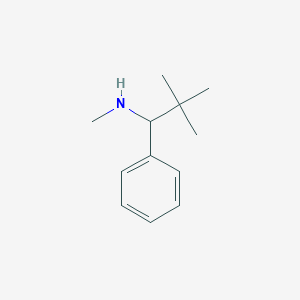
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
